5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine
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Overview
Description
5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines This compound is characterized by the presence of a benzotriazepine ring system substituted with a phenyl group and a 4-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylthiophenol with 2-phenyl-1,2,3-benzotriazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins in cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine
- 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
Uniqueness
Compared to similar compounds, 5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine exhibits unique structural features that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfanyl-2-phenyl-3H-1,3,4-benzotriazepine |
InChI |
InChI=1S/C21H17N3S/c1-15-11-13-17(14-12-15)25-21-18-9-5-6-10-19(18)22-20(23-24-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23) |
InChI Key |
FHYGLUHFTCZPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NNC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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